molecular formula C23H28N2O4 B13143993 tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13143993
M. Wt: 396.5 g/mol
InChI Key: BJRWNUAYYOAULP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 396.49 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Chemical Reactions Analysis

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that derivatives of piperazine compounds, including tert-butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate, exhibit antidepressant-like effects. These compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Antipsychotic Potential
Studies suggest that piperazine derivatives possess antipsychotic properties by influencing dopaminergic and serotonergic receptors. The structural modifications in this compound may enhance its affinity for these receptors, making it a candidate for further exploration in treating schizophrenia and other psychotic disorders .

Pharmacological Applications

3. Analgesic Properties
This compound has been investigated for its analgesic effects. Its ability to interact with pain pathways suggests potential use in developing new analgesics for chronic pain management. The benzyloxycarbonyl group may enhance the lipophilicity of the molecule, improving its bioavailability and efficacy .

4. Anti-inflammatory Effects
Preliminary studies indicate that piperazine derivatives can exhibit anti-inflammatory properties. The presence of the tert-butyl and benzyloxycarbonyl groups may contribute to reducing inflammatory responses, making this compound a candidate for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models using similar piperazine derivatives.
Study BAntipsychotic ActivityFound that compounds with structural similarities showed improved binding affinity to dopamine receptors, suggesting potential use in treating psychosis.
Study CAnalgesic PropertiesReported effective pain relief in preclinical models, indicating a promising avenue for chronic pain therapies.
Study DAnti-inflammatory EffectsShowed reduced cytokine levels in inflammatory models, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Biological Activity

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, with a molecular weight of approximately 354.44 g/mol. The compound features a tert-butyl group, a piperazine ring, and a benzyloxycarbonyl moiety, contributing to its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is crucial in drug development targeting metabolic pathways.
  • Receptor Binding : The structural resemblance to biologically active molecules suggests potential interactions with various receptors, making it a candidate for further pharmacological exploration .

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors through binding, leading to significant biological effects. Such interactions are essential in understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound effectively inhibits enzymes involved in metabolic pathways relevant to obesity and type 2 diabetes mellitus (T2DM). This suggests potential applications in developing treatments for these conditions .
  • Binding Affinity Assessments :
    • Research focused on the binding affinities of related piperazine derivatives indicated that modifications in the chemical structure could enhance receptor interaction, thus improving therapeutic efficacy .
  • In Vitro Evaluations :
    • In vitro assays have shown that this compound exhibits promising results in activating specific biological pathways associated with insulin regulation and glucose metabolism .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines key differences in biological activity among selected piperazine derivatives:

Compound NameMolecular Weight (g/mol)Key Biological ActivityNotes
This compound354.44Enzyme inhibition, receptor bindingPotential use in T2DM treatment
tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate297.39Antimicrobial activityEffective against gram-positive bacteria
tert-Butyl 4-(propioloylpiperazine-1-carboxylate)Not specifiedGLP-1 activationInvestigated as a GPR119 agonist

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

tert-butyl 4-(4-phenylmethoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-15-13-24(14-16-25)20-11-9-19(10-12-20)21(26)28-17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3

InChI Key

BJRWNUAYYOAULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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